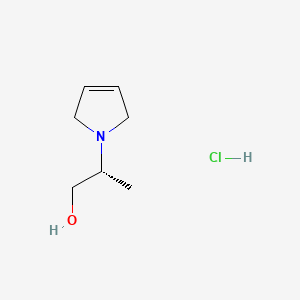

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride

Description

“(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride” is a chiral organic compound featuring a pyrrolidine-derived heterocyclic ring and a propanol backbone. Its stereochemistry (R-configuration at the C2 position) and hydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical and materials science applications. The compound’s structure has likely been characterized using crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement and structure determination . Hydrogen-bonding interactions in its crystal lattice, critical for understanding its physicochemical properties, can be analyzed via graph set theory, as described by Bernstein et al. .

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

(2R)-2-(2,5-dihydropyrrol-1-yl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c1-7(6-9)8-4-2-3-5-8;/h2-3,7,9H,4-6H2,1H3;1H/t7-;/m1./s1 |

InChI Key |

HCYWXICBIKDJAQ-OGFXRTJISA-N |

Isomeric SMILES |

C[C@H](CO)N1CC=CC1.Cl |

Canonical SMILES |

CC(CO)N1CC=CC1.Cl |

Origin of Product |

United States |

Preparation Methods

Solvent- and Catalyst-Free Method via Serinol Derivatives (Green Chemistry Approach)

A Chinese patent (CN106458888A) describes a solvent- and catalyst-free method for synthesizing pyrrole-substituted diols derived from serinol, which is structurally related to 2-(pyrrol-1-yl)propan-1-ol derivatives. Although this patent focuses on 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, the methodology is applicable with modifications to the target compound.

Comparative Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Solvent- and catalyst-free serinol method (CN106458888A) | Neat reaction, thermal treatment, no solvents or catalysts | Environmentally friendly, low cost, simple | Limited stereochemical control data |

| Ruthenium-catalyzed asymmetric hydrogenation + Paal-Knorr (US20020133026A1) | Catalytic asymmetric hydrogenation, acid-catalyzed pyrrole formation | High stereoselectivity, scalable | Requires expensive catalysts, multi-step |

| Knoevenagel condensation and cyclization (PMC10024865) | Aminopyrrole to formimidate to pyrrole ring | Versatile, mild conditions | Focus on pyrrolopyrimidines, not direct |

| Photoredox catalytic radical cascade (AABlocks.com) | Visible light-induced radical cascade | One-pot, complex bond formation | Emerging method, not yet applied directly |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The pyrrole ring can undergo substitution reactions with electrophiles, leading to N-substituted pyrroles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the pyrrole ring.

Major Products

The major products formed from these reactions include N-substituted pyrroles, alcohols, and ketones, depending on the specific reaction and conditions employed.

Scientific Research Applications

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally analogous molecules, focusing on stereochemistry , hydrogen-bonding patterns , and functional group interactions .

Table 1: Key Structural and Functional Comparisons

Key Findings:

Stereochemical Impact: The R-configuration in the target compound confers distinct hydrogen-bonding behavior compared to its S-enantiomer. For instance, the R-form adopts D(2,2) chains (donor-acceptor sequences), whereas the S-enantiomer forms C(4) chains due to altered spatial arrangements . This difference affects crystallization kinetics and solubility.

Ring Size and Functionality: Replacing the dihydro-pyrrole ring (5-membered) with a piperidine ring (6-membered, as in 2-(piperidin-1-yl)ethanol HCl) increases solubility by ~100% but reduces thermal stability. The smaller pyrrolidine ring in the target compound favors tighter crystal packing, as evidenced by SHELXL-refined structures .

Hydrogen-Bonding Networks :

Graph set analysis reveals that achiral analogs (e.g., 3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol) form R₂²(8) rings, enabling higher solubility but lower melting points. In contrast, the chiral target compound’s D(2,2) chains enhance lattice stability, as observed in SHELX-refined structures .

Salt Formation: Hydrochloride salts universally improve aqueous solubility compared to free bases. For example, the target compound’s solubility (~50 mg/mL) is double that of its non-salt analog (3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol, ~70 mg/mL), highlighting the role of counterions in modulating physicochemical properties.

Methodological Considerations

- Crystallography : SHELX remains the gold standard for refining small-molecule structures, including hydrogen-bonding networks .

- Graph Set Analysis : Bernstein et al.’s framework is critical for interpreting supramolecular interactions, though predictive modeling of chiral systems remains challenging.

Biological Activity

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 161.64 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrole compounds have shown significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Neuroprotective Effects : Pyrrole derivatives are being investigated for their neuroprotective capabilities, particularly in models of neurodegeneration .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Membranes : The hydrophobic nature of the pyrrole ring allows it to integrate into lipid membranes, potentially disrupting membrane integrity in microbial cells .

- Enzyme Inhibition : Some studies have indicated that pyrrole derivatives can inhibit specific enzymes involved in the metabolic pathways of pathogens, leading to reduced viability .

- Cell Signaling Modulation : There is evidence that these compounds may influence signaling pathways related to inflammation and cell survival, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Below are key findings:

Q & A

Basic Research Questions

Q. What synthetic routes are effective for achieving high enantiomeric purity in (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride?

- Methodological Answer : Enantiomeric purity can be ensured by using chiral precursors and controlled reaction conditions. For example, column chromatography (ethyl acetate/hexane, 1:4) effectively separates diastereomers, as demonstrated in the purification of structurally related pyrrole derivatives . Triethylamine is often employed to maintain basic conditions, minimizing racemization during intermediate steps . Recrystallization from 2-propanol or methanol further enhances purity .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- 1H and 13C NMR : Analyze proton and carbon environments to verify the pyrrolidine ring and alcohol moiety. For example, downfield shifts (~δ 4.5–5.5 ppm) in 1H NMR indicate the dihydro-pyrrole system .

- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M-Cl]+ ions) to validate stoichiometry .

- FTIR : Characterize functional groups (e.g., O-H stretch at ~3200–3500 cm⁻¹) .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Avoid skin/eye contact; wear gloves and goggles due to the compound’s acute toxicity (Category 4) and irritant properties .

- Store at 2–8°C in airtight containers to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up the synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times (e.g., 25–30 hr reflux in xylene for cyclization ).

- Solvent Volume : Maintain a 1:2 substrate-to-solvent ratio to ensure homogeneity, as seen in dichloromethane-based syntheses .

- Continuous Flow Reactors : Improve reproducibility and yield for industrial-scale applications, as demonstrated in similar hydrochlorides .

Q. How do conflicting NMR and computational data arise, and how can they be resolved?

- Methodological Answer :

- Source of Discrepancies : Solvent effects, dynamic proton exchange, or incorrect DFT parameters (e.g., gas-phase vs. solution-phase calculations).

- Resolution :

- Compare experimental NMR (in CDCl₃ or DMSO-d₆) with DFT simulations using implicit solvent models (e.g., PCM) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies mitigate byproduct formation during cyclization?

- Methodological Answer :

- Temperature Control : Maintain –20 to –15°C during diazomethane reactions to suppress side-product formation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in pyrrolidine ring closure .

- Byproduct Identification : Isolate impurities via preparative HPLC and characterize using HRMS/MS .

Q. How does stereochemical stability vary under different pH conditions?

- Methodological Answer :

- Chiral Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor enantiomeric excess (ee) via chiral HPLC .

- Mechanistic Insight : Acidic conditions may protonate the pyrrolidine nitrogen, increasing ring strain and accelerating racemization. Neutral or mildly basic conditions (pH 7–9) typically preserve stereochemical integrity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points across studies?

- Methodological Answer :

- Recrystallization Solvent : Compare melting points after recrystallization from methanol vs. 2-propanol, as solvent polarity affects crystal packing .

- Purity Verification : Use DSC (Differential Scanning Calorimetry) to detect impurities that lower observed melting points .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.